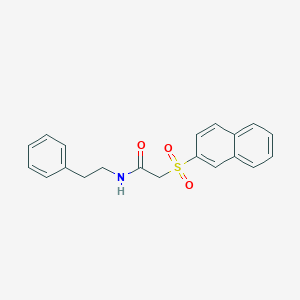
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide, also known as OTAA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is its broad-spectrum activity against cancer cells and bacteria. This makes it a promising candidate for the development of novel anticancer and antimicrobial agents. However, one limitation of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the study of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide. One area of research is the development of more potent and selective analogs of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide in combination with other drugs or therapies for the treatment of cancer and infectious diseases. Finally, the role of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide in the regulation of inflammation and immune responses warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-aminobenzamide with thiocarbohydrazide in the presence of acetic anhydride to form 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out under reflux conditions and yields a white crystalline product with a melting point of 215-217°C.
Applications De Recherche Scientifique
2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antioxidant properties. 2-(4-oxoquinazolin-3(4H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C12H9N5O2S |
|---|---|
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
2-(4-oxoquinazolin-3-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H9N5O2S/c18-10(15-12-16-14-7-20-12)5-17-6-13-9-4-2-1-3-8(9)11(17)19/h1-4,6-7H,5H2,(H,15,16,18) |
Clé InChI |
QJPQJJKXXZAQMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NN=CS3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NN=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)